[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
“(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine” typically involves the reaction of 1-ethyl-1H-pyrazole with 1-(2,2,2-trifluoroethyl)-1H-pyrazole under specific conditions. The reaction may require a catalyst, such as a Lewis acid, and is usually carried out in an organic solvent like dichloromethane or toluene. The reaction temperature and time are optimized to achieve the highest yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
“(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is used as a building block for the synthesis of more complex molecules. It can be used in the development of new catalysts or ligands for various chemical reactions.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in drug discovery.
Medicine
In medicine, “(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine” could be investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for versatile applications in various industries.
Mechanism of Action
The mechanism of action of “(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine” depends on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 1-methyl-1H-pyrazole
Uniqueness
“(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is unique due to the presence of both ethyl and trifluoroethyl groups attached to the pyrazole rings. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16F3N5 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-2-19-5-3-10(17-19)7-16-8-11-4-6-20(18-11)9-12(13,14)15/h3-6,16H,2,7-9H2,1H3 |
InChI Key |
OJCGWSNIYCAXLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=NN(C=C2)CC(F)(F)F |
Origin of Product |
United States |
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